molecular formula C17H18O3 B14561249 Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate CAS No. 61962-47-8

Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate

Cat. No.: B14561249
CAS No.: 61962-47-8
M. Wt: 270.32 g/mol
InChI Key: XEGBYIVOOBROPI-UHFFFAOYSA-N
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Description

Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate is an organic compound with a complex structure that includes a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate typically involves the reaction of 4-(2-phenylpropan-2-yl)phenol with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve overall yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-phenylpropan-2-yl)phenyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The carbonate ester group can undergo hydrolysis to release active phenolic compounds, which can then interact with biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, it offers a different set of properties and reactivity patterns, making it valuable for specific research and industrial applications .

Properties

CAS No.

61962-47-8

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl [4-(2-phenylpropan-2-yl)phenyl] carbonate

InChI

InChI=1S/C17H18O3/c1-17(2,13-7-5-4-6-8-13)14-9-11-15(12-10-14)20-16(18)19-3/h4-12H,1-3H3

InChI Key

XEGBYIVOOBROPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)OC

Origin of Product

United States

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